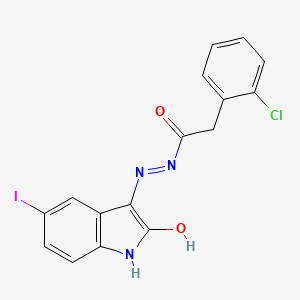![molecular formula C23H27ClFN3O2S B2483240 N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride CAS No. 1330377-85-9](/img/structure/B2483240.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride" often involves multi-step organic reactions. A common approach includes the acyl chlorination of fluoro-substituted benzoic acids, followed by coupling with amines and subsequent cyclization. For example, Yang et al. (2012) described the synthesis of novel N-substituted fluoro-benzamides with anticancer activities, starting from 2-fluorobenzoic acid and involving steps similar to those that might be used for our compound of interest (Yang, 2012).
Molecular Structure Analysis
The molecular structure of related compounds showcases a variety of functional groups and rings, including benzothiazole and morpholine, which contribute to their complex properties. For instance, Prasad et al. (2018) elucidated the structure of a benzisoxazole derivative using X-ray diffraction, highlighting the planar conformation of the benzisoxazole ring and the stability provided by inter- and intra-molecular hydrogen bonding (Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving "N-(6-fluorobenzo[d]thiazol-2-yl)-3,4-dimethyl-N-(3-morpholinopropyl)benzamide hydrochloride" likely depend on the reactive sites provided by its functional groups. The fluoro and morpholine groups, for example, can participate in nucleophilic substitution reactions. The compound's reactivity can be further explored through its interaction with biological targets or chemical reagents, as demonstrated by Patel et al. (2011), who investigated the antibacterial and antifungal activities of fluoro-substituted thiazolidin-4-one derivatives (Patel et al., 2011).
Propriétés
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3,4-dimethyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O2S.ClH/c1-16-4-5-18(14-17(16)2)22(28)27(9-3-8-26-10-12-29-13-11-26)23-25-20-7-6-19(24)15-21(20)30-23;/h4-7,14-15H,3,8-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIXRXMANIIZFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Amino-2-(trifluoromethyl)spiro[3.3]heptan-2-ol](/img/structure/B2483165.png)

![(Z)-N-(3-(2-ethoxyethyl)-5,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2483167.png)
![2-[4-(Difluoromethoxy)-3-methoxyphenyl]acetonitrile](/img/structure/B2483168.png)
![1'-((2-Fluorophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2483170.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-methoxyphenyl)acetamide hydrochloride](/img/structure/B2483175.png)
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2483176.png)

![5-Ethyl-6-methyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-4-pyrimidinol](/img/structure/B2483178.png)

![5-Bromo-2,3-dihydrospiro[indene-1,5'-oxazolidine]-2',4'-dione](/img/structure/B2483180.png)